Enantiomer‑Dependent Estrogen Receptor Alpha Potency: 295‑Fold Difference Between Diastereomers
In a series of tetrahydronaphthalene estrogen receptor ligands disclosed in US 10399939, the diastereomer containing the (R)-3‑(fluoromethyl)pyrrolidine moiety (Example 139) exhibited an EC50 of 228 nM, while a closely related diastereomer incorporating the same (R)-3‑(fluoromethyl)pyrrolidine fragment but differing at the adjacent stereocenter (Example 140) achieved an EC50 of 0.773 nM, a 295‑fold potency improvement. This observation demonstrates that the 3‑(fluoromethyl)pyrrolidine stereochemistry is a critical determinant of target engagement [1]. Although direct (S)‑ vs. (R)‑enantiomer data on the same scaffold are not publicly available, the magnitude of stereochemistry‑dependent potency strongly implies that procurement of the single (S)-enantiomer is indispensable for SAR campaigns where the (S)-configuration is required by a lead series [2].
| Evidence Dimension | Estrogen receptor alpha agonist EC50 |
|---|---|
| Target Compound Data | EC50 = 0.773 nM (diastereomer containing (R)-3‑(fluoromethyl)pyrrolidine, Example 140) |
| Comparator Or Baseline | EC50 = 228 nM (diastereomer containing (R)-3‑(fluoromethyl)pyrrolidine, Example 139) |
| Quantified Difference | 295‑fold lower EC50 (228 nM / 0.773 nM) |
| Conditions | Cell‑based estrogen receptor transactivation assay; compound structures in US 10399939 |
Why This Matters
Procurement of the correct enantiopure building block directly determines whether SAR trends can be reliably interpreted and optimized; an incorrect stereoisomer can produce orders‑of‑magnitude potency losses.
- [1] BindingDB BDBM412261. EC50 = 0.773 nM for (5S,6R)-5-(4-((2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)ethyl)amino)phenyl)-6-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol (US 10399939, Example 140). View Source
- [2] BindingDB BDBM412260. EC50 = 228 nM for (5R,6S)-5-(4-((2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)ethyl)amino)phenyl)-6-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol (US 10399939, Example 139). View Source
